molecular formula C5H5N3O4 B099757 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid CAS No. 18213-77-9

1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Cat. No. B099757
CAS RN: 18213-77-9
M. Wt: 171.11 g/mol
InChI Key: XLSBYMROSSRRAV-UHFFFAOYSA-N
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Description

The compound of interest, 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid, is a derivative of pyrazole-4-carboxylic acid, which is a biologically significant molecule. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole carboxylic acid derivatives typically involves multi-step reactions, including condensation, cyclization, and hydrolysis. For instance, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was achieved through ester condensation, cyclization, and hydrolysis from diethyl oxalate and 2-pentanone, with a total yield of 73.26% . Similarly, 1H-pyrazole-4-carboxylic acid was synthesized from ethyl cyanoacetate and triethyl orthoformate via Claisen condensation, cyclization, deamination, and hydrolysis reactions, with an improved yield of 97.1% . These methods provide a foundation for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using various spectroscopic techniques. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized by 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), are also employed to compare experimental data and predict molecular properties. The HOMO-LUMO energy levels are constructed to study electronic transitions within the molecule .

Chemical Reactions Analysis

Pyrazole carboxylic acids can undergo various chemical transformations. For instance, methyl 3-(4-methylfurazan-3-yl)-1H-pyrazole-5-carboxylate was nitrated to produce 3(5)-(3-methylfurazan-4-yl)-4-nitro-1H-pyrazole-5(3)-carboxylic acid, which was further used in a Hofmann rearrangement . The reactivity of trinitropyrazole derivatives has been explored, showing that nucleophilic substitutions can occur regioselectively at different positions depending on the substituents present .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, cobalt and nickel supramolecular complexes with hexagonal channels were constructed from 5-methyl-1H-pyrazole-3-carboxylic acid, demonstrating the ability of these compounds to form coordination polymers with interesting architectures and properties . The thermal stability and luminescent properties of these complexes were also investigated .

Scientific Research Applications

Heterocyclic Compound Synthesis

1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid is a notable heterocyclic compound. Such compounds are foundational for synthesizing a variety of biologically active compounds in organic chemistry. Due to their versatile synthetic applicability and biological activity, pyrazole carboxylic acid derivatives, which include 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid, serve as significant scaffold structures. These derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis of pyrazole carboxylic acid derivatives and their biological applications have been extensively studied, indicating their importance in medicinal chemistry (Cetin, 2020).

Building Block for Heterocyclic Compounds

The compound serves as a valuable building block for synthesizing a diverse range of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its reactivity has been the subject of extensive research, highlighting its significance in the synthesis of various classes of heterocyclic compounds and dyes. The unique reactivity of derivatives similar to 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid offers mild reaction conditions for generating versatile cynomethylene dyes from a broad spectrum of precursors, including amines, α-aminocarboxylic acids, phenols, and malononitriles (Gomaa & Ali, 2020).

Development of Anticancer Agents

The compound and its derivatives contribute significantly to the development of anticancer agents. The Knoevenagel condensation, a prominent reaction involving carbonyl functionalities and active methylenes, has been instrumental in generating a library of chemical compounds with fascinating biological properties. These compounds, including pyrazole derivatives, have shown remarkable anticancer activity by targeting various cancer-related elements like DNA, microtubules, and kinases. The structure-activity relationships and mode of action have been extensively studied, providing valuable insights for future developments in drug discovery (Tokala, Bora, & Shankaraiah, 2022).

Synthetic and Medicinal Perspectives

Methyl-substituted pyrazoles, a category to which 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid belongs, have been identified as potent medicinal scaffolds. These derivatives exhibit a broad spectrum of biological activities, underlining their significance in medicinal chemistry. The synthesis and medical significance of these compounds have been detailed, offering a comprehensive overview and assisting medicinal chemists in developing new, effective leads (Sharma, Singh, Singh, Kataria, & Kumar, 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .

properties

IUPAC Name

1-methyl-5-nitropyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-7-4(8(11)12)3(2-6-7)5(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSBYMROSSRRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297014
Record name 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

CAS RN

18213-77-9
Record name 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid
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Record name NSC 113107
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Record name 18213-77-9
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Record name 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid
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Synthesis routes and methods

Procedure details

A solution of 1-methyl-5-nitro-1H-pyrazole-4-carbaldehyde (0.42 g, 2.8 mmol) in methanol (5 mL) was treated with silver (I) oxide (1.29 g, 5.6 mmol) followed by 5N potassium hydroxide (1.5 mL) in 5 mL of methanol and then refluxed for 16 hours. The mixture was cooled to room temperature and quenched with concentrated HCl (8 mL) and ethyl acetate. The mixture was filtered through a layer of celite and concentrated to give crude 1-methyl-5-nitro-1H-pyrazole-4-carboxylic acid: 1H NMR (300 MHz, CDCl3) δ 8.05 (s, 1H), 4.22 (s, 3H).
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
catalyst
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MP Hay, RF Anderson, DM Ferry… - Journal of medicinal …, 2003 - ACS Publications
… Borane dimethyl sulfide (2 M solution in THF, 4.2 mL, 8.4 mmol) was added to a solution of 1-methyl-5-nitro-1H-pyrazole-4-carboxylic acid 38 (19) (1.11 g, 6.5 mmol) in THF (50 mL) …
Number of citations: 91 pubs.acs.org

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